molecular formula C7H7ClNNaO2S B1417942 o-Chloramine T CAS No. 110076-44-3

o-Chloramine T

Cat. No.: B1417942
CAS No.: 110076-44-3
M. Wt: 227.64 g/mol
InChI Key: BMVGZYMMLBPFDA-UHFFFAOYSA-N
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Description

O-Chloramine T is a useful research compound. Its molecular formula is C7H7ClNNaO2S and its molecular weight is 227.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

o-Chloramine T, also known as Tosylchloramide, is a chlorinated and deprotonated sulfonamide used as a mild disinfectant . It is primarily targeted towards bacteria and other microorganisms, acting as an antibacterial agent .

Mode of Action

The mode of action of this compound involves the release of active chlorine when it decomposes in water . This active chlorine acts as a biocide, effectively killing bacteria and other microorganisms . The compound’s reactivity is similar to that of sodium hypochlorite .

Biochemical Pathways

This compound affects the oxidative stress biomarkers and liver biochemistry of certain organisms . It has been observed to cause changes in cytokine levels, specifically TGF-β and IL-13, and hydroxyproline content . These changes can modify aminotransferase and lactate dehydrogenase activity and lactate and pyruvate levels, causing increased enzyme activity due to oxidative stress .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the destruction of bacteria and other microorganisms. This is achieved through the release of active chlorine, which acts as a biocide . In addition, this compound can cause changes in oxidative stress biomarkers and liver biochemistry, leading to increased enzyme activity due to oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. , which could impact its effectiveness in certain environments. Furthermore, the reaction of chlorine and ammonia can form different species of chloramine, with the ratio at which these two substances are fed determining the species produced . This could potentially influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

o-Chloramine T plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is commonly used in the Sharpless oxyamination reaction, where it converts alkenes to vicinal aminoalcohols . It also reacts with iodide to form iodine monochloride, which can further undergo electrophilic substitution with activated aromatic rings, such as those of the amino acid tyrosine .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . It also affects the production of inflammatory mediators and can modulate the expression of genes involved in inflammation and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a strong oxidant. It exerts its effects by binding to biomolecules and inducing oxidative modifications. For instance, this compound can oxidize hydrogen sulfide to sulfur and convert mustard gas to a harmless crystalline sulfimide . It also inhibits or activates enzymes by modifying their active sites through oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to degrade upon long-term exposure to the atmosphere, which can affect its efficacy . Studies have shown that repeated treatments with this compound can lead to the gradual breakdown of the compound, impacting its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively control bacterial infections without causing significant toxicity . At higher doses, it can induce toxic effects, such as oxidative damage and inflammation . The threshold effects and toxic doses need to be carefully determined to ensure safe and effective use in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidative metabolism. It interacts with enzymes such as myeloperoxidase, which catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This reaction is crucial for the antimicrobial activity of this compound, as hypochlorous acid is a potent oxidizing agent that can kill bacteria and other pathogens .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by factors such as pH and water hardness, which can affect its stability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it exerts its oxidative effects on cellular components .

Properties

IUPAC Name

sodium;chloro-(2-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClNO2S.Na/c1-6-4-2-3-5-7(6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVGZYMMLBPFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[N-]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110076-44-3
Record name o-Chloramine T
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.